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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

Cat. No.: B1220295

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle und Methoden zur Derivatisierung
der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin. Der Schwerpunkt liegt auf der O-Alkylierung,
einer wichtigen chemischen Modifikation zur Herstellung von 2-Alkoxy-3-nitropyridin-Derivaten.
Diese Verbindungen dienen als wichtige Zwischenprodukte in der Synthese von
Pharmazeutika, insbesondere fur die Entwicklung von Inhibitoren der PIM-1-Kinase, die eine
entscheidende Rolle in der Krebstherapie spielen.

Einleitung

2-Hydroxy-3-nitropyridin ist ein vielseitiges Molekl, das als Baustein in der organischen
Synthese dient.[1] Die Derivatisierung seiner Hydroxylgruppe ermoglicht die gezielte
Modifikation der Molekdlstruktur, um dessen pharmakologische Eigenschaften zu optimieren.
Insbesondere die Umwandlung in Ether-Derivate (2-Alkoxy-3-nitropyridine) ist von grol3em
Interesse, da diese als potente Inhibitoren fir verschiedene Kinasen, einschlie3lich der PIM-1-
Kinase, fungieren kdnnen.[2] Die PIM-1-Kinase ist an der Regulation von Zellzyklus, Apoptose
und Transkriptionsaktivierung beteiligt und wird in vielen Krebsarten tberexprimiert.[1][3]

Methoden und Protokolle
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Die gangigste Methode zur O-Alkylierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin ist
die Williamson-Ethersynthese.[4] Diese Reaktion beinhaltet die Deprotonierung des Hydroxyls
mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylhalogenid.

Allgemeine Williamson-Ethersynthese

Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf der Williamson-
Ethersynthese zur Herstellung von 2-Alkoxy-3-nitropyridinen.

Schritt 1: Deprotonierung

2-Hydroxy-3-nitropyridin
+ Base (z.B. NaH, K2CO3)
in aprotischem Losungsmittel (z.B. DMF, Acetonitril)

Alkoxid-Bildung

Schritt 2: Alkylierung

Zugabe von Alkylhalogenid (R-X)
(z.B. CH3I, C2H5Br, Benzylbromid)
Reaktion bei Raumtemperatur oder erhéhter Temperatur

SN2-Reaktion

Schritt 3: Aufarbeitung und Isolierung

Wassrige Aufarbeitung
Extraktion mit organischem Losungsmittel
Reinigung (z.B. Saulenchromatographie)

Isolierung

Produkt

(Z-Alkoxy-S-nitropyridin-DerivaD
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Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.
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Detailliertes experimentelles Protokoll: Synthese von 2-
Methoxy-3-nitropyridin

Dieses Protokoll beschreibt die Synthese von 2-Methoxy-3-nitropyridin, einem einfachen

Alkoxy-Derivat.

Materialien:

2-Hydroxy-3-nitropyridin

Natriumhydrid (NaH, 60 % in Mineral6l) oder Kaliumcarbonat (K2CO3)
Methyliodid (CHsl) oder Dimethylsulfat ((CH3)2S0a4)

Wasserfreies Dimethylformamid (DMF) oder Acetonitril

Diethylether oder Ethylacetat

Gesattigte wassrige Ammoniumchlorid-Losung

Wasser

Magnesiumsulfat (MgSOa4) oder Natriumsulfat (NazSOa)

Prozedur:

Deprotonierung: In einem trockenen Rundkolben unter Inertgasatmosphare (z.B. Stickstoff
oder Argon) wird 2-Hydroxy-3-nitropyridin (1 Aquiv.) in wasserfreiem DMF gelost. Unter
Ruhren wird portionsweise Natriumhydrid (1.1 Aquiv.) oder Kaliumcarbonat (2-3 Aquiv.)
zugegeben. Die Mischung wird bei Raumtemperatur gerihrt, bis die Gasentwicklung (im
Falle von NaH) aufhdort, was die Bildung des Natrium- oder Kaliumalkoxids anzeigt.

Alkylierung: Zu der Alkoxid-Lésung wird langsam Methyliodid (1.2 Aquiv.) oder Dimethylsulfat
(1.2 Aquiv.) zugetropft. Die Reaktion wird bei Raumtemperatur fir mehrere Stunden oder
Uber Nacht geruhrt. Der Reaktionsfortschritt kann mittels Dinnschichtchromatographie (DC)

Uberwacht werden.
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o Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig mit

gesattigter wassriger Ammoniumchlorid-Losung versetzt, um Uberschissiges NaH zu

zersetzen. Anschlielend wird Wasser zugegeben und die wassrige Phase mehrmals mit

Diethylether oder Ethylacetat extrahiert.

e |solierung und Reinigung: Die vereinigten organischen Phasen werden mit Wasser und

gesattigter Kochsalzlésung gewaschen, tber Magnesiumsulfat oder Natriumsulfat getrocknet

und das Losungsmittel unter reduziertem Druck entfernt. Der Rickstand wird mittels

Saulenchromatographie auf Kieselgel gereinigt, um das reine 2-Methoxy-3-nitropyridin zu

erhalten.

Charakterisierung: Das Produkt kann durch NMR-Spektroskopie (*H-NMR, 3C-NMR) und
Massenspektrometrie charakterisiert werden.

Quantitative Daten

Die folgende Tabelle fasst reprasentative quantitative Daten fir die O-Alkylierung von 2-

Hydroxy-3-nitropyridin-Analoga zusammen, da spezifische Daten fur die direkte Alkylierung von

2-Hydroxy-3-nitropyridin in der Literatur spérlich sind. Diese Daten dienen als Richtwerte fir die

Optimierung der Reaktionsbedingungen.

Alkylieru Lésungs Temperat Reaktion Ausbeute
. Base ) . Referenz
ngsmittel mittel ur (°C) szeit (h) (%)
o Raumtemp
Methyliodid KOH ohne 12-24 >90 [5]
Dimethylsu
Naz2COs ohne 80-90 2 >95 [6]
Ifat
Verschiede
ne
_ K2COs DMF 100-110 K.A. Gut [7
Alkylbromi
de
(R)-1-(2-
Brompheny k.A. k.A. k.A. k.A. 65 [8]
lethanol
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Anwendung in der Arzneimittelentwicklung: PIM-1-
Kinase-Inhibitoren

2-Alkoxy-3-nitropyridin-Derivate wurden als potente Inhibitoren der PIM-1-Kinase identifiziert.[2]
Die PIM-1-Kinase ist ein vielversprechendes Ziel fur die Krebstherapie, da sie an Signalwegen
beteiligt ist, die das Zelliberleben und die Proliferation von Krebszellen férdern.

PIM-1-Kinase-Signalweg

Die PIM-1-Kinase ist eine Serin/Threonin-Kinase, die durch verschiedene Zytokine und
Wachstumsfaktoren tber den JAK/STAT-Signalweg aktiviert wird.[1] Einmal aktiviert,
phosphoryliert PIM-1 eine Reihe von Substraten, die an der Regulation des Zellzyklus und der
Apoptose beteiligt sind. Die Hemmung der PIM-1-Kinase durch 2-Alkoxy-3-nitropyridin-Derivate
kann zur Induktion der Apoptose in Krebszellen fuhren.

Abbildung 2: Vereinfachter PIM-1-Kinase-Signalweg und dessen Inhibition.

Logischer Arbeitsablauf in der Arzneimittelentwicklung

Der Prozess der Entwicklung von PIM-1-Kinase-Inhibitoren auf Basis von 2-Alkoxy-3-
nitropyridin-Derivaten folgt einem strukturierten Arbeitsablauf.
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Abbildung 3: Arbeitsablauf der Arzneimittelentwicklung fur PIM-1-Inhibitoren.

Zusammenfassung

Die Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin mittels Williamson-
Ethersynthese ist eine effektive Methode zur Herstellung einer Vielzahl von 2-Alkoxy-3-
nitropyridin-Derivaten. Diese Verbindungen sind wertvolle Zwischenprodukte ftr die
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Entwicklung von niedermolekularen Inhibitoren, insbesondere fiur die PIM-1-Kinase, einem
wichtigen Ziel in der Krebstherapie. Die hier vorgestellten Protokolle und Arbeitsablaufe bieten
eine solide Grundlage fur Forscher und Entwickler in der pharmazeutischen Chemie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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